rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans
Description
rac-(1R,2R)-2-(2,5-Dichlorophenyl)cyclopropane-1-carboxylic acid, trans is a cyclopropane derivative featuring a carboxylic acid group and a 2,5-dichlorophenyl substituent in a trans configuration. The compound exists as a racemic mixture of (1R,2R) and (1S,2S) enantiomers. Its structure imparts unique steric and electronic properties, making it relevant in medicinal chemistry and materials science. The trans arrangement of substituents on the cyclopropane ring enhances conformational rigidity, which can influence binding affinity in biological systems .
Properties
Molecular Formula |
C10H8Cl2O2 |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8Cl2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1 |
InChI Key |
FXCBDXFLIRQPTP-POYBYMJQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylic acid, trans
General Synthetic Approach
The synthesis of rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylic acid, trans typically involves multi-step organic transformations centered on cyclopropanation of appropriately substituted olefins and subsequent functional group manipulations.
A broadly applicable strategy includes:
- Atom Transfer Radical Addition (ATRA) of trihaloacetic acid derivatives to terminal olefins, generating 1,3-dihalides.
- Dehalogenation-cyclopropanation of these dihalides using metal pairs such as zinc/copper to form the cyclopropane ring with carboxylic acid functionality.
This method is adaptable for synthesizing various cyclopropanecarboxylic acids with different phenyl substitutions, including dichlorophenyl groups.
Detailed Synthetic Route
Step 1: Atom Transfer Radical Addition (ATRA)
- Starting from a terminal olefin substrate, trihaloacetic acid derivatives are added under radical conditions.
- The reaction is catalyzed by copper(I) salts in the presence of amines and dimethyl sulfoxide (DMSO) as co-solvent.
- Optimization of catalytic systems (Cu(I) salt/amine/DMSO) enhances yield, selectivity, and reduces reaction time and temperature.
Step 2: Dehalogenation-Cyclopropanation
- The intermediate 1,3-dihalides undergo reductive cyclopropanation using a zinc/copper metal pair.
- This step converts the dihalide into the cyclopropane ring, simultaneously introducing the carboxylic acid group.
- Reaction conditions are carefully controlled to favor the trans isomer with (1R,2R) stereochemistry.
Alternative Methods and Variations
- Other metals or catalytic systems may be employed for the cyclopropanation step, but zinc/copper remains the most reported due to efficiency and selectivity.
- The method is also applicable for the synthesis of related compounds such as (E)-(1R,2R)-2-phenylcyclopropane-1-carboxylic acid and its stereoisomers, which share similar synthetic pathways.
Research Outcomes and Analytical Data
Reaction Yields and Selectivity
- The optimized ATRA and cyclopropanation steps yield high selectivity toward the trans isomer of the cyclopropane carboxylic acid.
- Reaction yields typically exceed 70-85% depending on substrate purity and reaction conditions.
- Lower reaction temperatures and co-solvent optimization significantly improve product purity and yield.
Analytical Techniques
- Gas Chromatography (GC) with Flame Ionization Detector (FID) is employed to monitor reaction progress and purity.
- Chromatographic parameters: Agilent Technologies GC-7809B, DB-WAX capillary column (30 m length, 320 μm diameter, 0.25 μm film thickness), detector temperature 300 °C.
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm structure and stereochemistry.
- Molecular docking studies have been conducted on related analogs to assess bioactivity, indicating potential biological relevance of stereochemistry.
Summary Table of Preparation Method
| Step No. | Process | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Atom Transfer Radical Addition (ATRA) | Trihaloacetic acid derivatives, Cu(I) salt, amine, DMSO, terminal olefin substrate | Formation of 1,3-dihalides with high selectivity |
| 2 | Dehalogenation-Cyclopropanation | Zn/Cu metal pair, controlled temperature | Cyclopropane ring formation, trans-(1R,2R) isomer predominates |
| 3 | Purification and Analysis | Gas Chromatography (GC-FID), NMR, MS | High purity product confirmed, yield 70-85% |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The dichlorophenyl group can be reduced to form different substituted phenyl derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halides, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield esters, while reduction may yield substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Research and Application Insights
- Bioactivity : Dichlorophenyl cyclopropanes are explored as enzyme inhibitors, leveraging the electron-withdrawing Cl groups for target binding. The 2,5-dichloro variant may exhibit superior affinity for halogen-bonding receptors compared to 2,6-dichloro analogs .
- Synthetic Challenges : Racemic mixtures complicate enantioselective synthesis, though chiral resolution methods (e.g., chromatography) are employed for biological studies .
- Stability : Cyclopropane rings are strain-rich but stable under physiological conditions, making these compounds viable for drug development .
Biological Activity
The compound rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylic acid, trans, is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H9Cl2O2
- Molecular Weight : 231.09 g/mol
- Melting Point : 141-142 °C
- CAS Number : 2832888-64-7
The biological activity of rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylic acid is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound has been studied for its effects on:
- G Protein-Coupled Receptors (GPCRs) : Research indicates that this compound may act as an allosteric modulator at certain GPCRs, enhancing or inhibiting receptor activity depending on the cellular context .
- Dopamine Receptors : Preliminary studies suggest that it may exhibit selective binding to dopamine receptor subtypes, which could have implications for treating neuropsychiatric disorders .
In Vitro Studies
Various in vitro studies have assessed the pharmacological properties of rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylic acid. These studies typically involve:
- Cell Line Assays : Evaluating the compound's effects on cell proliferation and apoptosis in cancer cell lines.
- Receptor Binding Assays : Determining the affinity and selectivity for specific receptor subtypes.
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Cell viability assays on breast cancer cell lines | Significant reduction in cell viability at concentrations >10 µM |
| Study 2 | Radiolabeled binding assays | High affinity for D4 dopamine receptors with Ki values in low nanomolar range |
| Study 3 | GPCR signaling assays | Modulation of intracellular cAMP levels in response to receptor activation |
Case Study 1: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry Letters, rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylic acid demonstrated notable anticancer activity against MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Neurological Implications
A research article highlighted the compound's potential as a therapeutic agent for schizophrenia. It showed promise in modulating dopamine signaling pathways without the extrapyramidal side effects commonly associated with antipsychotics. The study focused on its selective binding to D4 receptors and its ability to enhance dopaminergic signaling under specific conditions .
Q & A
Q. What are the recommended synthetic routes for rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylic acid, trans?
The compound is synthesized via cyclopropanation reactions, typically involving carbene or carbenoid intermediates. For example:
- Rhodium-catalyzed cyclopropanation : Ethyl diazoacetate reacts with substituted alkenes (e.g., 2,5-dichlorostyrene) under controlled conditions (0–25°C, dichloromethane solvent) to form the cyclopropane ring .
- Purification : Chromatography (e.g., silica gel) is critical for isolating the trans isomer due to stereochemical sensitivity .
- Key parameters : Temperature, catalyst loading, and solvent polarity significantly impact yield and stereoselectivity .
Q. How can the stereochemical purity of the trans isomer be validated?
- Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in the cyclopropane ring; trans isomers exhibit distinct splitting patterns compared to cis .
- X-ray crystallography : Provides definitive confirmation of the (1R,2R) configuration .
Q. What spectroscopic techniques are essential for characterizing this compound?
- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .
- C NMR : Cyclopropane carbons appear as distinct signals between 15–25 ppm, with phenyl carbons in the 120–140 ppm range .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHClO) with <2 ppm error .
Advanced Research Questions
Q. How does the 2,5-dichlorophenyl substitution influence biological activity compared to analogs with other halogen patterns?
- Comparative studies : Analogues with 2,3-dichloro or 3,4-difluoro substitutions show reduced receptor binding affinity due to steric and electronic effects. The 2,5-dichloro configuration optimizes π-π stacking and hydrophobic interactions in enzyme pockets .
- Structure-activity relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like cyclooxygenase-2 (COX-2), where chlorine positions affect binding energy .
Q. What experimental strategies resolve contradictions in reported enantioselectivity data for cyclopropane derivatives?
- Reaction condition optimization : Screen catalysts (e.g., Cu(OTf) vs. Rh(OAc)) to identify stereochemical outliers .
- Meta-analysis : Compare published datasets using tools like SciFinder to identify trends in solvent polarity or temperature effects on enantiomeric excess (ee) .
- Kinetic studies : Monitor reaction progress via in situ IR to detect intermediates that may favor cis/trans isomerization .
Q. How can computational methods improve the design of cyclopropane-based inhibitors?
- Quantum mechanical calculations : Use Gaussian or ORCA to map transition states and predict stereochemical outcomes .
- Machine learning (ML) : Train models on existing cyclopropane reaction datasets (e.g., USPTO) to predict optimal catalysts or solvents for novel substrates .
- Molecular dynamics (MD) : Simulate ligand-receptor binding over 100+ ns trajectories to assess the stability of 2,5-dichloro-substituted analogs in active sites .
Methodological Considerations
Q. What statistical approaches are recommended for optimizing cyclopropanation reactions?
- Design of experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to evaluate interactions between temperature, catalyst loading, and solvent polarity .
- Response surface methodology (RSM) : Model non-linear relationships to identify maxima in yield or ee .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
